molecular formula C11H15N5O2 B14017034 1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol CAS No. 89760-74-7

1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol

Cat. No.: B14017034
CAS No.: 89760-74-7
M. Wt: 249.27 g/mol
InChI Key: ZVZZSRXLVAABGA-UHFFFAOYSA-N
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Description

1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol is a chemical compound that belongs to the class of purine derivatives Purines are essential biomolecules that play a crucial role in various biological processes, including DNA and RNA synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol typically involves the condensation of 1-(6-aminopurin-9-yl)-propan-2-ol with an appropriate allylating agent. One common method involves the use of toluene-4-sulfonic acid diethoxy phosphoryl methyl as a reagent . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize production costs. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the prop-2-enoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol involves its interaction with specific molecular targets. It can mimic natural nucleosides and incorporate into DNA or RNA, disrupting normal cellular processes. This property makes it a potential candidate for antiviral and anticancer therapies. The compound may also inhibit certain enzymes involved in nucleic acid metabolism, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside involved in various biological processes.

    Tenofovir: An antiviral drug used to treat HIV and hepatitis B.

    Adefovir: Another antiviral drug with a similar structure and mechanism of action.

Uniqueness

1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol is unique due to its specific structural features, such as the prop-2-enoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

89760-74-7

Molecular Formula

C11H15N5O2

Molecular Weight

249.27 g/mol

IUPAC Name

1-(6-aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol

InChI

InChI=1S/C11H15N5O2/c1-2-3-18-5-8(17)4-16-7-15-9-10(12)13-6-14-11(9)16/h2,6-8,17H,1,3-5H2,(H2,12,13,14)

InChI Key

ZVZZSRXLVAABGA-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(CN1C=NC2=C(N=CN=C21)N)O

Origin of Product

United States

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